molecular formula C18H21N5O6 B11466655 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

Cat. No.: B11466655
M. Wt: 403.4 g/mol
InChI Key: HWDIUWKDQMKMDX-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a triazinan ring and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide typically involves multiple steps. The process begins with the formation of the triazinan ring, followed by the introduction of the morpholinyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazinan derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazinan ring and morpholinyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile
  • 3,5-dimethyl-1,2,4-triazole
  • 1,3,5-tris((1/2 H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione

Uniqueness

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is unique due to its combination of a triazinan ring and a morpholinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H21N5O6

Molecular Weight

403.4 g/mol

IUPAC Name

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C18H21N5O6/c1-20-16(26)21(2)18(28)23(17(20)27)11-14(24)19-13-5-3-12(4-6-13)15(25)22-7-9-29-10-8-22/h3-6H,7-11H2,1-2H3,(H,19,24)

InChI Key

HWDIUWKDQMKMDX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C

Origin of Product

United States

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